1-Ethyl-3-(4-hydroxyphenyl)thiourea
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-ethyl-3-(4-hydroxyphenyl)thiourea |
InChI |
InChI=1S/C9H12N2OS/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3,(H2,10,11,13) |
InChI Key |
TVRRUXMTCDPLQC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 Ethyl 3 4 Hydroxyphenyl Thiourea
Strategic Synthetic Routes for 1-Ethyl-3-(4-hydroxyphenyl)thiourea
The formation of the thiourea (B124793) backbone can be achieved through several reliable chemical strategies. These methods offer flexibility in starting materials and reaction conditions, allowing for the efficient synthesis of the target molecule.
The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary amine. nih.gov This approach is characterized by its high efficiency and atom economy. For the synthesis of this compound, two equivalent pathways exist:
Pathway A: Reaction of ethyl isothiocyanate with 4-aminophenol (B1666318).
Pathway B: Reaction of 4-hydroxyphenyl isothiocyanate with ethylamine (B1201723).
The reaction typically proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. This process is generally conducted in a suitable solvent, such as acetonitrile (B52724) or ethanol, at room temperature. nih.gov The reaction is often rapid, with the product precipitating out of the solution or being isolated after solvent removal. nih.gov
A well-documented example for a similar compound, 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea, involves reacting 4-aminophenol with the corresponding isothiocyanate in acetonitrile at room temperature, yielding the final product in a short timeframe. nih.gov This methodology serves as a direct template for the synthesis of this compound.
Table 1: Isothiocyanate-Amine Condensation Pathways
| Pathway | Reactant 1 | Reactant 2 | Product |
|---|---|---|---|
| A | Ethyl Isothiocyanate | 4-Aminophenol | This compound |
An alternative strategy involves the use of acyl isothiocyanates as reactive intermediates. These precursors can be generated in situ and immediately reacted with an appropriate amine to form N-acylthioureas, which can then be hydrolyzed to the desired thiourea.
One common method involves the condensation of an acid chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in a solvent like acetone. nih.govgoogle.com This generates a highly electrophilic acyl isothiocyanate. For instance, benzoyl chloride reacts with ammonium thiocyanate to form benzoyl isothiocyanate. google.com This intermediate can then react with an amine. To synthesize the target compound, a suitable N-acyl derivative of either ethylamine or 4-aminophenol could be envisioned, followed by a deacylation step.
A more direct application involves reacting aroyl isothiocyanates with amines to produce N-aroyl-N'-substituted thioureas. google.comrsc.orgrsc.org These methods are valuable as they expand the range of accessible thiourea derivatives. The high reactivity of the acyl isothiocyanate intermediate makes it a key building block in the synthesis of complex thiourea structures. nih.gov
From Amines and Carbon Disulfide: A classic method involves the reaction of a primary amine with carbon disulfide in the presence of a base. nih.govorganic-chemistry.org This reaction forms a dithiocarbamate (B8719985) salt intermediate, which can then be treated with a desulfurizing agent or undergo in-situ elimination to generate an isothiocyanate. This isothiocyanate then reacts with another equivalent of the amine (or a different amine added to the mixture) to yield the thiourea. nih.gov
From Isocyanides: A completely atom-economic approach involves the reaction of isocyanides with primary amines in the presence of elemental sulfur. organic-chemistry.orgnih.gov This reaction proceeds efficiently under mild conditions to produce thioureas in excellent yields.
Thioacylation using Thiourea Derivatives: Stable and readily available thiourea derivatives, such as N,N'-di-Boc-substituted thiourea, can act as mild thioacylating agents when activated. organic-chemistry.org These activated agents can transfer the thiocarbonyl group to nucleophiles like amines to form the desired thiourea product.
From Existing Thioureas: It is also known that certain N,N'-diarylthioureas can be heated with acid to cause a retro-synthesis, yielding an isothiocyanate and an aniline. google.com While generally used to prepare isothiocyanates, this equilibrium highlights the dynamic nature of the thiourea bond under certain conditions.
Synthesis of Novel Analogues and Derivatives of this compound
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These modifications are typically focused on the nitrogen atoms of the thiourea core or the aromatic hydroxyphenyl ring.
The two nitrogen atoms in the thiourea linkage provide opportunities for further functionalization. The N-H protons can be substituted through various reactions, leading to trisubstituted thioureas or more complex structures.
Alkylation and Acylation: The nitrogen atoms can be alkylated or acylated using appropriate electrophiles under basic conditions. For example, N-acylthiourea derivatives can be synthesized by reacting a thiourea with an acyl chloride. nih.gov This allows for the introduction of a wide range of functional groups, potentially altering the molecule's chemical properties.
Guanidine Synthesis: Thioureas are excellent precursors for the synthesis of guanidines. organic-chemistry.org Reaction with reagents like the Burgess reagent can convert the thiocarbonyl group into a guanidinyl group, and the nitrogen atoms can be further substituted in the process.
Modifying the substituents on the hydroxyphenyl ring is a common strategy for creating analogues. This is most effectively achieved by utilizing differently substituted 4-aminophenols as starting materials in the synthetic schemes described in section 2.1.
Table 2: Examples of Analogues via Substituent Variation on the Hydroxyphenyl Moiety
| Starting Amine | Resulting Analogue | Modification Type |
|---|---|---|
| 3-Methoxy-4-aminophenol | 1-Ethyl-3-(3-methoxy-4-hydroxyphenyl)thiourea | Methoxy (B1213986) substitution |
| 3,5-Dimethyl-4-aminophenol | 1-Ethyl-3-(3,5-dimethyl-4-hydroxyphenyl)thiourea | Dimethyl substitution |
| 2-Chloro-4-aminophenol | 1-Ethyl-3-(2-chloro-4-hydroxyphenyl)thiourea | Chloro substitution |
Introduction of Heterocyclic Rings and Linkers
The core structure of this compound serves as a versatile template for chemical modification, particularly for the introduction of heterocyclic rings. Such derivatization is a common strategy in medicinal chemistry to enhance pharmacological activity, modulate physicochemical properties, and explore structure-activity relationships (SAR). The thiourea moiety, with its reactive sulfur and nitrogen atoms, is an excellent precursor for the construction of various heterocyclic systems.
Thiourea derivatives are recognized as versatile intermediates for the synthesis of heterocycles like 1,3-thiazoles, pyrimidines, and 1,2,4-triazines. The nucleophilic nature of the sulfur and nitrogen atoms in the thiourea backbone of this compound allows for cyclization reactions with appropriate bifunctional reagents.
A prominent method for synthesizing thiazole (B1198619) rings is the Hantzsch thiazole synthesis . This reaction involves the condensation of a thiourea with an α-haloketone. For this compound, this would typically proceed by reacting it with an α-haloketone, leading to the formation of a 2-aminothiazole (B372263) derivative. The ethyl and 4-hydroxyphenyl groups would be substituents on the resulting thiazole ring system, offering potential for diverse biological activities. nih.gov
Similarly, pyrimidine (B1678525) rings can be constructed from thiourea derivatives. The Biginelli reaction, a multicomponent reaction, can utilize thiourea, an aldehyde, and a β-ketoester to form dihydropyrimidinethiones. nih.gov By adapting this reaction, this compound could potentially react with a suitable aldehyde and a β-dicarbonyl compound to yield a substituted pyrimidine derivative.
Furthermore, the synthesis of 1,2,4-triazole (B32235) derivatives can be achieved from N-acylthiourea precursors. acs.org While this would require initial acylation of this compound, the subsequent reaction of the N-acyl derivative with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a triazole ring. acs.org
The introduction of linkers, often achieved by reacting the phenolic hydroxyl group or the N-H protons, can also facilitate the attachment of heterocyclic moieties. For instance, etherification of the 4-hydroxy group could introduce a linker chain which is then terminated with a heterocyclic ring, expanding the structural diversity and potential biological targets of the parent molecule.
| Heterocyclic Ring | General Reaction Type | Key Reagents | Potential Derivative Structure |
|---|---|---|---|
| Thiazole | Hantzsch Thiazole Synthesis | α-Haloketone (e.g., chloroacetone) | 2-(Ethylamino)-5-substituted-4-(4-hydroxyphenyl)thiazole |
| Pyrimidine | Biginelli-like Reaction | Aldehyde, β-Dicarbonyl compound | Substituted dihydropyrimidinethione with ethyl and 4-hydroxyphenyl groups |
| 1,2,4-Triazole | Cyclization of N-acylthiourea | Acylating agent followed by hydrazine hydrate | Substituted 1,2,4-triazole linked to the thiourea nitrogen |
Green Chemistry Approaches in Thiourea Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to reduce environmental impact and enhance safety. The synthesis of thiourea derivatives, including this compound, has benefited from these advancements, moving away from hazardous solvents and harsh conditions.
Conventional methods for synthesizing thioureas often involve the use of toxic reagents and volatile organic compounds (VOCs). Modern approaches focus on alternative energy sources and environmentally benign reaction media.
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. nih.govrsc.org The synthesis of N,N'-disubstituted thioureas has been achieved in as little as 10 minutes under microwave irradiation, a drastic reduction from the 8-12 hours required by conventional heating. nih.gov This technique offers efficient energy transfer directly to the reacting molecules, leading to rapid and uniform heating. ukm.my
Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to accelerate reactions. researchgate.net This method has been successfully applied to the synthesis of various thiourea derivatives, often at room temperature, which reduces energy consumption. acs.orgresearchgate.net The use of ultrasound can lead to higher yields in shorter reaction times compared to traditional methods. nih.gov
The choice of solvent is a critical aspect of green chemistry. The use of water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Several catalyst-free syntheses of dihydropyridines, which can involve thiourea-like precursors, have been successfully conducted in water. nih.gov The synthesis of thiophenytoins, which involves the condensation of a thiourea with benzil, has been demonstrated using water as a green solvent.
| Method | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Solvent-free or high-boiling point solvents, short reaction times (e.g., 10 min) | Rapid heating, reduced reaction time, improved yields | nih.govrsc.orgukm.my |
| Ultrasound-Assisted Synthesis | Room temperature, various solvents (e.g., THF, aqueous micelles) | Energy efficiency, shorter reaction times, milder conditions | acs.orgresearchgate.netdoaj.org |
| "On-Water" Synthesis | Vigorous stirring in water, often at elevated temperatures (e.g., 70°C) | Environmentally benign, safe, inexpensive | nih.gov |
| Solvent-Free Reaction | Heating of neat reactants (e.g., under microwave irradiation) | Eliminates solvent waste, simplified workup | rsc.org |
These green methodologies are directly applicable to the synthesis of this compound, which is typically prepared from the reaction of 4-aminophenol with ethyl isothiocyanate. Employing microwave irradiation or ultrasound could significantly shorten the reaction time and potentially increase the yield, while conducting the synthesis in an environmentally friendly solvent like water or under solvent-free conditions would align with the principles of green chemistry.
Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 3 4 Hydroxyphenyl Thiourea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of thiourea (B124793) derivatives, the chemical shifts of protons are indicative of their chemical environment. For 1-Ethyl-3-(4-hydroxyphenyl)thiourea, the spectrum would be expected to show distinct signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the aromatic protons on the hydroxyphenyl ring, and the protons of the N-H and O-H groups. The protons of the N-H groups typically appear as broad singlets, with the one adjacent to the aromatic ring being more deshielded (appearing at a higher ppm value) due to anisotropic effects. orientjchem.org The protons on the aromatic ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A key indicator for the formation of the thiourea moiety is the signal for the C=S carbon, which is typically observed around 180 ppm. orientjchem.org Other expected signals would correspond to the carbons of the ethyl group, and the distinct carbons of the 4-hydroxyphenyl ring, including the carbon atom bonded to the hydroxyl group.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Ethyl -CH₃ | Triplet | ~14-15 |
| Ethyl -CH₂- | Quartet | ~40 |
| Aromatic -CH | Doublet | ~115-130 |
| Aromatic C-OH | - | ~155-160 |
| Aromatic C-NH | - | ~130-135 |
| NH (Ethyl) | Broad Singlet | - |
| NH (Aryl) | Singlet | - |
| OH | Singlet | - |
| C=S | - | ~180 |
Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups.
Sharp and strong absorption bands are expected in the region of 3100–3400 cm⁻¹ corresponding to the N-H stretching vibrations of the thiourea moiety. A broad O-H stretching band from the hydroxyl group would also be expected in this region. The C=S stretching vibration, which is indicative of the thiourea group, typically appears as a strong band in the range of 1200–1300 cm⁻¹. orientjchem.org Other significant peaks would include C-N stretching, and aromatic C-H and C=C stretching vibrations.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Phenol) | 3200-3600 (broad) | Stretching |
| N-H | 3100-3400 (sharp) | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-2960 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| N-C=S | ~1500 | Stretching |
| C=S | 1200-1300 | Stretching |
| C-N | 1250-1350 | Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns.
For this compound, with a molecular formula of C₉H₁₂N₂OS, the expected monoisotopic mass is approximately 196.07 g/mol . guidechem.com In electrospray ionization (ESI) mass spectrometry, the molecule would likely be observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. The fragmentation pattern would provide further structural confirmation, with expected fragments arising from the cleavage of the C-N bonds of the thiourea linkage and fragmentation of the ethyl and hydroxyphenyl groups.
Single Crystal X-ray Diffraction (XRD) for Absolute Structure and Conformational Analysis
Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy)
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes in a molecule.
For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The C=S stretching vibration, which is a strong band in the IR spectrum, would also be expected to be prominent in the Raman spectrum. Analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of vibrational bands observed in both IR and Raman spectra. researchgate.net
Computational Chemistry and Theoretical Characterization of 1 Ethyl 3 4 Hydroxyphenyl Thiourea
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-Ethyl-3-(4-hydroxyphenyl)thiourea, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and to analyze its electronic characteristics. researchgate.netscispace.com This analysis provides a theoretical validation of the molecular structure. researchgate.net
Thiourea (B124793) derivatives can also exist in thione-thiol tautomeric forms. DFT calculations can be employed to determine the relative energies of these tautomers, thereby predicting the predominant form in different environments. The stability is influenced by intramolecular interactions and the surrounding medium.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.
The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea group and the phenyl ring, while the LUMO may be distributed over the thiourea backbone and the aromatic ring. These analyses are instrumental in predicting how the molecule will interact with other chemical species. espublisher.com
Table 1: Frontier Molecular Orbital Properties of Thiourea Derivatives
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO |
| Ionization Potential (I) | -EHOMO |
| Electron Affinity (A) | -ELUMO |
| Global Hardness (η) | (I - A) / 2 |
| Chemical Potential (μ) | -(I + A) / 2 |
| Global Electrophilicity (ω) | μ² / (2η) |
This table presents key quantum chemical parameters derived from FMO analysis that help in understanding the electronic structure and reactivity of molecules like this compound. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. wikipedia.orgwisc.eduwisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This method allows for the quantification of electron delocalization and the strength of intramolecular interactions. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or enzyme. farmaciajournal.com This method is crucial for understanding the potential biological activity of compounds like this compound by simulating their interaction with specific biological targets. nih.govnih.gov
In a molecular docking study, the three-dimensional structure of the target protein is used to identify potential binding sites, often referred to as active sites or pockets. farmaciajournal.com this compound is then virtually placed into these sites, and various conformations and orientations are sampled. The interactions between the ligand and the amino acid residues of the binding site are then analyzed.
Key interactions that are typically profiled include:
Hydrogen bonds: These are crucial for the specificity and stability of the ligand-receptor complex. The hydroxyl (-OH) and amine (-NH) groups of this compound are potential hydrogen bond donors, while the oxygen and sulfur atoms can act as acceptors.
Hydrophobic interactions: The ethyl and phenyl groups of the molecule can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
π-π stacking: The phenyl ring can interact with aromatic residues like phenylalanine, tyrosine, and tryptophan through π-π stacking.
Van der Waals forces: These are general attractive or repulsive forces between atoms.
By identifying the type and number of these interactions, a detailed profile of how this compound binds to its target can be constructed. jppres.com
A critical component of molecular docking is the use of a scoring function to estimate the binding affinity of the ligand for the receptor. jppres.com This scoring function calculates a value, often expressed in terms of energy (e.g., kcal/mol), that represents the strength of the ligand-receptor interaction. A lower (more negative) score generally indicates a more stable and favorable binding. jppres.com
The energetic analysis helps to rank different binding poses of this compound and compare its potential binding affinity to that of other known ligands or inhibitors of the same target. jppres.com Molecular dynamics (MD) simulations can be subsequently employed to refine the docking results and provide a more detailed understanding of the stability of the ligand-receptor complex over time. nih.gov The stability of these interactions is often assessed by analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms during the simulation. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea |
| Phenylalanine |
| Tyrosine |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a view of the dynamic behavior of a compound, offering insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.
For a molecule like this compound, MD simulations can elucidate how the molecule behaves in a physiological environment. The simulation would model the interactions between the compound and surrounding water molecules, revealing the stability of its structure. Key analyses in an MD simulation include:
Root Mean Square Deviation (RMSD): This parameter is monitored throughout the simulation to assess the structural stability of the compound. A stable RMSD indicates that the molecule has reached an equilibrium state.
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or groups of atoms. For this compound, RMSF analysis would highlight the flexibility of the ethyl group and the rotational freedom around the C-N bonds of the thiourea core.
Hydrogen Bonds: Analysis of hydrogen bond formation between the phenolic hydroxyl group, the N-H protons of the thiourea, and water molecules can provide insights into its solubility and interaction patterns.
In studies of similar compounds, such as 3-hydroxypyridine-4-one derivatives, MD simulations have been successfully used to confirm that a ligand remains stably within the binding pocket of an enzyme, supporting findings from molecular docking. nih.gov Theoretical studies on other thiourea derivatives, like 1,3-bis(1-(4-methylphenyl)ethyl)thiourea, have focused on the stability of different molecular configurations (e.g., trans-trans vs. cis-trans), which is determined by non-covalent interactions and has implications for polymorphism. usm.my Such simulations are crucial for understanding how this compound might interact with a biological target, providing a foundation for rational drug design.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.netd-nb.info By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby accelerating the discovery of potent drug candidates and reducing the need for extensive experimental screening. mdpi.com The development of a QSAR model is a systematic process involving the selection of relevant molecular descriptors and the application of statistical methods to create and validate a predictive equation. basicmedicalkey.com
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. mdpi.com For a class of compounds including this compound, a wide range of descriptors would be calculated to capture the structural features responsible for a specific biological activity. These descriptors are typically categorized as follows:
| Descriptor Category | Description | Examples |
| Physicochemical | Describe properties like lipophilicity, polarity, and electronic influence, which govern how a molecule interacts with biological membranes and receptors. nih.gov | LogP (octanol-water partition coefficient), Molar Refractivity (MR), Polar Surface Area (PSA) |
| Constitutional | Simple counts of atoms, bonds, rings, and molecular weight. They describe the basic composition of the molecule. nih.gov | Molecular Weight, Atom Count, Bond Count, Number of Rotatable Bonds |
| Topological | Numerical indices that describe the connectivity of atoms in a molecule, reflecting its size, shape, and degree of branching. | Kier & Hall Connectivity Indices, Balaban J index, Wiener Index |
| Electronic | Describe the electronic properties of the molecule, which are crucial for chemical reactions and intermolecular interactions. pensoft.netnih.gov | Dipole Moment, HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, Atomic Partial Charges |
| Drug-likeness | Qualitative descriptors based on empirical rules for oral bioavailability, such as Lipinski's Rule of Five. basicmedicalkey.com | Number of Hydrogen Bond Donors/Acceptors, LogP value |
These descriptors can be calculated using various software packages, such as Python's RDKit library, which is capable of generating a comprehensive set of descriptors from a molecule's structure. nih.gov The selection of the most relevant descriptors is a critical step, often achieved through statistical techniques to avoid redundancy and identify the properties most correlated with biological activity. nih.gov
Once the descriptors are calculated, a statistical method is used to build the QSAR model. Common techniques include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). imist.ma MLR generates a simple linear equation, while ANN can model more complex, non-linear relationships. imist.ma
The quality and predictive power of a developed QSAR model must be rigorously validated. researchgate.net This is done using a variety of statistical metrics derived from both internal and external validation procedures. basicmedicalkey.com In internal validation, the model is tested on the same data used to build it (the training set), often using cross-validation techniques like Leave-One-Out (LOO). basicmedicalkey.com For external validation, the model's ability to predict the activity of an independent set of compounds (the test set) is assessed. d-nb.info
Key statistical parameters used to assess the model's performance are summarized below:
| Statistical Parameter | Description | Significance | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. It represents the proportion of variance in the biological activity that is explained by the model. nih.gov | A high R² indicates a strong correlation for the training set. | > 0.6 nih.gov |
| Q² or R²(CV) (Cross-Validated R²) | A measure of the model's internal predictive power, typically calculated using the leave-one-out (LOO) cross-validation method. nih.gov | A high Q² suggests the model is robust and not overfitted. | > 0.5 nih.gov |
| R²_pred (Predictive R² for Test Set) | Measures the predictive performance of the model on an external test set of compounds not used in model development. mdpi.com | A high R²_pred indicates good external predictability. | > 0.5 mdpi.com |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). nih.gov | A lower RMSE value indicates a better fit of the model to the data. | As low as possible |
A statistically robust QSAR model, validated by these parameters, can be a powerful tool for predicting the activity of this compound and its analogs, guiding further synthesis and experimental testing in the drug discovery process. nih.gov
Structure Activity Relationship Sar Studies for 1 Ethyl 3 4 Hydroxyphenyl Thiourea and Derivatives
Impact of Substituent Effects on Biological Activity
On the Phenyl Ring: The 4-hydroxyphenyl group is a critical feature. The hydroxyl (-OH) group is a key hydrogen bond donor and acceptor, often essential for anchoring the molecule within the active site of a target protein.
Position of the Hydroxyl Group: The para position of the hydroxyl group is often crucial. Moving it to the meta or ortho position can lead to a significant decrease in activity due to the loss of a specific hydrogen bond interaction or by inducing a conformational change that is less favorable for binding.
Lipophilicity: The incorporation of lipophilic groups, such as hydrocarbon substituents or aromatic rings, can significantly enhance bioactivity by improving membrane permeability and hydrophobic interactions with the target. biointerfaceresearch.com However, an excessive increase in lipophilicity can also lead to decreased activity, indicating that an optimal balance is required. mdpi.com
On the N-Ethyl Group: The N-alkyl substituent also plays a vital role in defining the activity profile.
Steric Hindrance: The size of the alkyl group is a determining factor. While a small alkyl group like ethyl may be optimal for fitting into a specific binding pocket, increasing the chain length or branching can introduce steric hindrance, which may reduce or abolish activity. nih.gov
The following table summarizes the impact of various substituents on the anticancer activity of selected thiourea (B124793) derivatives, illustrating these principles.
| Compound ID | N1-Substituent | N3-Substituent | Activity (IC₅₀ in µM) | Target Cell Line |
| 4c | 3,4-dichlorophenyl | 3-(trifluoromethyl)phenyl | 1.5 | SW620 (colon cancer) |
| 10 | p-tolyl | 4-nitrophenyl | 6.2 | MCF-7 (breast cancer) |
| 12 | 4-methoxyphenyl | 4-nitrophenyl | 2.5 | T-47D (breast cancer) |
| 20 | Pyridin-2-yl | 4-chlorophenyl | 1.3 | MCF-7 (breast cancer) |
| 7 | Benzo[d] nih.govtandfonline.comdioxol-5-yl | N'-(4-chlorobenzylidene)hydrazine-1-carbothioyl | 1.11 | HCT116 (colon cancer) |
This table is a compilation of data from multiple sources to illustrate general SAR principles. biointerfaceresearch.comnih.gov The compounds listed are derivatives and not direct analogs of 1-Ethyl-3-(4-hydroxyphenyl)thiourea but demonstrate the effects of substituent changes.
Role of Thiourea Core Modifications
The thiourea core, -NH-C(S)-NH-, is not merely a linker but an essential pharmacophoric element. Its structural and chemical properties are pivotal for biological activity.
Hydrogen Bonding: The two N-H protons of the thiourea moiety are excellent hydrogen bond donors. They can form multiple hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls) in a protein's active site, providing significant binding energy and specificity. The geometry of the thiourea core allows it to act as a rigid scaffold that correctly orients the N-substituents for optimal interaction.
Thiocarbonyl Group (C=S): The sulfur atom is a weak hydrogen bond acceptor but is a crucial coordinating atom for metal ions present in metalloenzymes. mdpi.com Many enzymes, such as urease, contain nickel ions in their active site, and the sulfur atom of thiourea derivatives can chelate these ions, leading to potent inhibition. nih.gov The C=S bond also contributes to the planarity and electronic properties of the core.
Comparison with Urea (B33335) Analogs: The replacement of the sulfur atom with an oxygen atom to form the corresponding urea derivative often results in a significant drop in biological activity. biointerfaceresearch.com For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea showed an IC₅₀ value of 0.2 µM against the A549 lung cancer cell line, whereas its urea analog was much less active, with an IC₅₀ of 22.8 µM. biointerfaceresearch.com This highlights the specific role of the sulfur atom, which may be related to its size, polarizability, and ability to form specific interactions that oxygen cannot.
Core Rigidity and Tautomerism: The thiourea moiety exists in thione-thiol tautomeric forms. While the thione form (C=S) is predominant, the thiol form (C-SH) can be important for certain biological interactions or metabolic pathways. mdpi.com The partial double-bond character of the C-N bonds restricts rotation, providing a relatively rigid and planar conformation that is often beneficial for fitting into a well-defined binding site.
Correlation of Electronic and Steric Parameters with Activity
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of a compound with its biological activity. scribd.com For thiourea derivatives, QSAR models have successfully used electronic and steric parameters to predict activity and guide the design of more potent analogs. nih.gov
Electronic Parameters: These descriptors quantify the electronic effects of substituents.
Hammett Constant (σ): This parameter describes the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. QSAR studies have frequently shown a correlation between the Hammett constant of substituents and the biological activity of thiourea derivatives, confirming that electronic effects play a key role in binding affinity. youtube.com
Dipole Moment and Atomic Charges: These parameters influence electrostatic interactions and hydrogen bonding with the target receptor. The distribution of partial charges on the thiourea core and its substituents is critical for its interaction with polar residues in the binding site.
Steric Parameters: These descriptors relate to the size and shape of the molecule or its substituents.
Taft's Steric Parameter (Es): This parameter quantifies the steric bulk of a substituent. QSAR models have demonstrated that biological activity can be negatively correlated with Es, indicating that bulky substituents can hinder the optimal binding of the molecule in the active site. nih.govyoutube.com
Molar Refractivity (MR): MR is a measure of both the volume of a substituent and its polarizability. It can model steric bulk as well as dispersion forces involved in ligand-receptor interactions.
Verloop Steric Parameters: These parameters provide a more detailed description of the shape of a substituent, which can be crucial for understanding the specific steric requirements of a binding pocket.
A QSAR study on thiourea derivatives as anti-hepatitis C virus (HCV) agents found that activity was significantly correlated with hydrophobicity and indicator variables that specified the negative steric effect of alkyl or aromatic groups at one of the nitrogen atoms. nih.gov The high correlation coefficient (r = 0.926) for the training set indicated a strong predictive model. nih.gov
| QSAR Parameter | Type | Description | Relevance to Thiourea Activity |
| Log P | Hydrophobic | Octanol-water partition coefficient | Measures lipophilicity, crucial for membrane transport and hydrophobic interactions. nih.gov |
| Hammett (σ) | Electronic | Electron-donating/withdrawing effect of a substituent | Modulates pKa of ionizable groups and strength of electronic interactions. youtube.com |
| Taft (Es) | Steric | Quantifies the bulk of a substituent | Determines if a substituent can fit into the binding pocket without steric clashes. nih.gov |
| Molar Refractivity (MR) | Steric/Electronic | Molar volume and polarizability | Models size and dispersion forces in ligand-receptor binding. |
| Indicator Variables | Structural | Presence/absence of a specific structural feature | Can model the positive or negative effect of a particular functional group (e.g., a heterocyclic ring). nih.gov |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. nih.gov For a compound like this compound, a pharmacophore model serves as a blueprint for designing new, potentially more potent, derivatives and for virtual screening of compound libraries to find novel scaffolds.
A hypothetical pharmacophore model for this compound would likely include the following features:
One Hydrogen Bond Donor (HBD): The phenolic -OH group.
One Hydrogen Bond Acceptor (HBA): The oxygen of the -OH group or the sulfur of the C=S group.
Two Hydrogen Bond Donors (HBD): The two N-H groups of the thiourea core.
One Aromatic Ring (AR): The phenyl ring, for hydrophobic (π-π) stacking interactions.
One Hydrophobic Feature (HY): The N-ethyl group.
Studies on similar structures, such as N-hydroxyphenyl acrylamides, have successfully used a five-point pharmacophore model (AADRR: two acceptors, one donor, two aromatic rings) to build a predictive 3D-QSAR model. researchgate.net
Lead Optimization Strategies: Based on the SAR, QSAR, and pharmacophore insights, several strategies can be employed to optimize this compound:
Phenyl Ring Substitution: Systematically introduce small electron-withdrawing substituents (e.g., F, Cl) at positions 2, 3, 5, and 6 of the 4-hydroxyphenyl ring to enhance electronic interactions without adding excessive bulk.
Bioisosteric Replacement of the Hydroxyl Group: Replace the -OH group with other hydrogen-bonding moieties like -NH₂, -COOH, or a tetrazole ring to explore alternative hydrogen bonding patterns and improve pharmacokinetic properties.
Modification of the N-Ethyl Group: Replace the ethyl group with other small alkyl chains (methyl, propyl), cycloalkyl groups (cyclopropyl), or small heteroaromatic rings to probe the size and nature of the hydrophobic pocket.
Scaffold Hopping: Use the pharmacophore model as a query to search large chemical databases for completely new chemical structures that match the key 3D features but have a different core scaffold. mdpi.com This can lead to the discovery of novel lead compounds with potentially better properties. For example, virtual screening identified thioureas derived from cinnamic acid as potent urease inhibitors, and a lead compound from this screen was used to design a new, more potent series of arylthioureas. nih.gov
Through these iterative cycles of design, synthesis, and testing, guided by SAR and computational modeling, the potency, selectivity, and drug-like properties of this compound can be systematically improved.
Coordination Chemistry and Metal Complexation of 1 Ethyl 3 4 Hydroxyphenyl Thiourea
Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Pt(IV), Ni(II), Co(II), Fe(III), Au, Ag)
The synthesis of metal complexes with 1-Ethyl-3-(4-hydroxyphenyl)thiourea typically involves the reaction of the thiourea (B124793) ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as the molar ratio of ligand to metal, the solvent, and the temperature, can be adjusted to favor the formation of specific complex geometries and coordination numbers.
While specific studies on the synthesis of metal complexes with this compound are not extensively documented in publicly available research, the synthesis can be inferred from procedures used for structurally similar thiourea derivatives. For instance, the synthesis of complexes with metals like copper(II), palladium(II), platinum(II), and mercury(II) often involves reacting two equivalents of a thiourea ligand with one equivalent of the metal chloride salt. mdpi.com These reactions can yield complexes with the general formula [M(L)₂Cl₂], where L represents the thiourea ligand. mdpi.com In some cases, particularly with nickel(II), copper(II), palladium(II), platinum(II), zinc(II), cadmium(II), and mercury(II), the reaction is carried out in the presence of a base, leading to the formation of deprotonated, chelated complexes of the type [M(L-H)₂]. mdpi.com
The synthesis of gold(I) and silver(I) complexes with thiourea ligands has also been successfully demonstrated. For example, silver(I) and gold(I) complexes can be prepared by reacting the thiourea ligand with silver(I) or gold(I) precursors, sometimes containing other ancillary ligands like phosphines. nih.gov The resulting complexes are often stable solids. nih.gov
The characterization of these metal complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis is crucial for determining the stoichiometry of the complex, i.e., the metal-to-ligand ratio. Molar conductivity measurements in solvents like DMF or DMSO can help to distinguish between neutral and ionic complexes.
Thiourea derivatives, including this compound, can coordinate to metal ions in several ways, primarily acting as either a monodentate or a bidentate ligand.
Monodentate Coordination: In the most common monodentate mode, the thiourea ligand binds to the metal center through its sulfur atom. mdpi.com This is due to the sulfur atom being a soft donor, which preferentially binds to soft metal ions. The lone pair of electrons on the sulfur atom acts as the primary site for coordination.
Bidentate Coordination: In the presence of a base or with certain metal ions, the thiourea ligand can be deprotonated at one of the nitrogen atoms. This allows for bidentate chelation, where the ligand coordinates to the metal ion through both the sulfur atom and the deprotonated nitrogen atom, forming a stable chelate ring. mdpi.com This mode of coordination often leads to the formation of square planar or octahedral complexes, depending on the metal ion and its preferred coordination number. For example, Ni(II), Cu(II), Pd(II), and Pt(II) can form square planar complexes with deprotonated thiourea ligands. mdpi.com
The geometry of the resulting metal complex is influenced by the coordination number of the metal ion and the nature of the ligands. For instance, four-coordinate complexes can adopt either a square planar or a tetrahedral geometry, while six-coordinate complexes are typically octahedral. Spectroscopic and magnetic susceptibility measurements are key to determining these geometries. For example, Cu(II) and Ni(II) complexes with related Schiff base ligands have been found to exhibit square planar geometries, while Co(II) complexes show octahedral arrangements. banglajol.infonih.gov
The presence of the 4-hydroxyphenyl group in this compound introduces the possibility of the phenolic oxygen participating in coordination, especially after deprotonation. However, coordination through the thiourea moiety (sulfur and nitrogen) is generally more prevalent.
Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the thiourea ligand. Key vibrational bands to monitor include:
ν(N-H): The stretching vibration of the N-H groups, typically observed in the range of 3100-3400 cm⁻¹. Changes in the position and shape of this band upon complexation can indicate the involvement of the nitrogen atoms in coordination.
ν(C=S): The thiocarbonyl stretching vibration, which appears in the region of 700-850 cm⁻¹. A shift of this band to a lower frequency upon complexation is a strong indication of the coordination of the sulfur atom to the metal ion. mdpi.com This is because coordination weakens the C=S double bond.
ν(C-N): The stretching vibration of the C-N bond. An increase in the frequency of this band upon complexation suggests an increase in the double bond character of the C-N bond, which is consistent with the delocalization of electron density upon coordination of the sulfur atom. mdpi.com
Table 1: Expected IR Spectral Data for this compound and its Metal Complexes
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation of Shift |
|---|---|---|---|
| ν(N-H) | ~3100-3300 | Shifted or Broadened | Involvement of N-H in H-bonding or coordination |
| ν(C=S) | ~700-750 | Lower frequency | Coordination through the sulfur atom |
| ν(C-N) | ~1250-1350 | Higher frequency | Increased double bond character upon coordination |
| ν(M-S) | Not present | ~300-450 | Formation of a metal-sulfur bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes (e.g., Pt(IV), Ni(II) in a square planar geometry, Co(II) as Co(III), Au(I), Ag(I)).
¹H NMR: The signals for the N-H protons are expected to shift upon complexation, often downfield, due to changes in the electronic environment. mdpi.com The signals for the protons on the ethyl and hydroxyphenyl groups may also show shifts depending on their proximity to the metal center.
¹³C NMR: The most significant change in the ¹³C NMR spectrum upon coordination is the shift of the thiocarbonyl carbon (C=S) signal. mdpi.com This signal, which typically appears around 180 ppm in the free ligand, will shift upon coordination, providing further evidence of the involvement of the sulfur atom in bonding. orientjchem.orgscispace.com
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and its Diamagnetic Complexes
| Nucleus | Group | Free Ligand (ppm) | Metal Complex (ppm) | Interpretation of Shift |
|---|---|---|---|---|
| ¹H | N-H | ~8.0-9.5 | Shifted (often downfield) | Change in electronic environment upon coordination |
| ¹H | Aromatic-H | ~6.8-7.5 | Shifted | Influence of metal coordination on the phenyl ring |
| ¹H | Ethyl-CH₂ | ~3.5-4.0 | Shifted | Influence of metal coordination |
| ¹H | Ethyl-CH₃ | ~1.1-1.3 | Shifted | Influence of metal coordination |
| ¹³C | C=S | ~180 | Shifted | Direct evidence of sulfur coordination |
Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes and can provide information about the geometry of the complex. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands. For transition metal complexes with d-electrons, d-d transitions can also be observed, which are characteristic of the metal ion's coordination environment.
Investigation of Catalytic Applications of Metal Complexes
Metal complexes of thiourea derivatives have shown potential in various catalytic applications. For instance, certain thiourea-based transition metal complexes, such as those of titanium and zirconium, have been investigated as catalysts for olefin polymerization, including the copolymerization of ethylene (B1197577) and α-olefins. mdpi.com The catalytic activity is influenced by the nature of the metal center and the ligand framework. While specific catalytic studies on complexes of this compound are not prominent, the structural similarities to other catalytically active thiourea complexes suggest potential in this area. The presence of both hard (nitrogen, oxygen) and soft (sulfur) donor sites could allow for the tuning of the electronic and steric properties of the metal center, which is a key aspect in catalyst design.
Exploring Metal Complex-Enhanced Biological Activities (In Vitro)
Thiourea derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The biological activity of the ligand can be significantly enhanced upon coordination to a metal ion.
Studies on related thiourea-metal complexes have demonstrated potent in vitro biological activities. For example, copper(II) complexes of other thiourea derivatives have shown significant antibacterial activity. mdpi.com Similarly, gold(I) and silver(I) complexes of a phosphine-functionalized thiourea have displayed promising cytotoxic activity against cancer cell lines. nih.gov The enhanced activity of the metal complexes is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membranes of microorganisms or cancer cells.
In the context of this compound complexes, the hydroxyphenyl group may also contribute to the biological activity, as phenolic compounds are known for their antioxidant and other biological properties. The combination of the thiourea moiety and the hydroxyphenyl group in a metal complex could lead to synergistic effects, resulting in enhanced biological efficacy. For instance, complexes of a ligand derived from tyrosine (which contains a 4-hydroxyphenyl group) have shown antibacterial activity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Copper(II) chloride |
| Palladium(II) chloride |
| Platinum(II) chloride |
| Mercury(II) chloride |
| Nickel(II) chloride |
| Zinc(II) chloride |
| Cadmium(II) chloride |
| Gold(I) |
| Silver(I) |
| Titanium |
| Zirconium |
| Ethylene |
| α-olefins |
Non Biological Applications and Material Science Potential of 1 Ethyl 3 4 Hydroxyphenyl Thiourea
Application as Chemosensors
Thiourea (B124793) derivatives are recognized for their potential in the development of chemosensors, which are molecules designed to detect specific ions or molecules. rsc.orgnih.gov The presence of nucleophilic heteroatoms like oxygen, sulfur, and nitrogen allows these compounds to form hydrogen bonds and coordinate with metal ions. rsc.org This interaction can lead to a detectable signal, such as a change in color or fluorescence, making them effective for sensing environmental and biological contaminants, even at trace levels. rsc.org
Specifically, thiourea derivatives have been investigated as fluorescent detectors for heavy metal ions like mercury (Hg²⁺) in aqueous solutions. nih.govnih.gov The thiourea moiety can serve as a coordinating site for the metal ion, while another part of the molecule acts as a fluorophore. nih.gov The binding of the metal ion can alter the electronic properties of the molecule, leading to a change in its fluorescence spectrum. nih.gov This principle allows for the sensitive and selective detection of harmful metal ions. nih.govnih.govnih.gov
Table 1: Examples of Thiourea Derivatives as Chemosensors
| Thiourea Derivative | Detected Analyte | Detection Method | Reference |
|---|---|---|---|
| Pyridine-based thiourea | Hg²⁺ | Fluorescence and Colorimetric | nih.gov |
| Unsymmetrical thioureas | Mercury | Spectrofluorimetric | nih.gov |
Role in Polymer Science and Material Chemistry (e.g., Flame Retardants, Thermal Stabilizers)
Thiourea and its derivatives have found applications in polymer science and material chemistry. Thioureas are known to be thermally stable crystalline compounds. orientjchem.org This inherent stability is a desirable characteristic for materials used in applications where they are exposed to high temperatures.
While specific research on 1-Ethyl-3-(4-hydroxyphenyl)thiourea as a flame retardant or thermal stabilizer is not extensively documented in the provided results, the general properties of thiourea compounds suggest their potential in these areas. The presence of nitrogen and sulfur in the thiourea structure can contribute to char formation upon combustion, which is a key mechanism for flame retardancy. Additionally, their thermal stability can help to prevent the degradation of polymers at elevated temperatures.
Organocatalytic Applications
Thiourea derivatives have emerged as a significant class of organocatalysts, which are small organic molecules that can accelerate chemical reactions. wikipedia.orgnih.gov Their catalytic activity stems from their ability to act as hydrogen-bond donors. wikipedia.orgnih.gov The two N-H groups of the thiourea moiety can form double hydrogen bonds with substrates, particularly those containing carbonyl groups, activating them for subsequent reactions. wikipedia.org
This non-covalent interaction is a hallmark of thiourea organocatalysis and offers several advantages. wikipedia.org These catalysts are generally metal-free, non-toxic, and stable, making them a "green" and sustainable alternative to traditional metal-based catalysts. wikipedia.org They can be synthesized relatively easily and their properties can be tuned by modifying the substituents on the nitrogen atoms. wikipedia.orgnih.gov The use of thiourea organocatalysts has been particularly successful in promoting a variety of organic transformations, including stereoselective reactions. nih.gov
Non-Linear Optical (NLO) Material Characteristics
Non-linear optical (NLO) materials are crucial for modern technologies like optical communication and data storage. niscpr.res.in Certain organic molecules, including some urea (B33335) and thiourea derivatives, exhibit NLO properties. niscpr.res.in These properties arise from the molecule's response to an intense electromagnetic field, such as that from a laser, leading to the generation of new frequencies of light.
The potential for a molecule to be an NLO material is related to its molecular structure, specifically the presence of donor and acceptor groups connected by a π-conjugated system, which can lead to a large molecular hyperpolarizability. Theoretical studies on various organic compounds, including those with structural similarities to thiourea derivatives, have shown a relationship between their molecular structure and NLO properties. researchgate.net While specific NLO data for this compound was not found, the general characteristics of related compounds suggest that it could be a candidate for further investigation in this field.
Precursor for Heterocyclic Synthesis
Thiourea and its derivatives are versatile building blocks in organic synthesis, particularly for the preparation of heterocyclic compounds. nih.govannexechem.com Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are prevalent in pharmaceuticals, agrochemicals, and materials science.
The thiourea moiety, with its reactive nitrogen and sulfur atoms, can participate in a variety of cyclization reactions. For instance, thioureas can react with α-haloketones to form aminothiazoles, a common heterocyclic core. The specific nature of the substituents on the thiourea can influence the course of these reactions and the properties of the resulting heterocyclic products. The ability of this compound to serve as a precursor for heterocyclic synthesis opens up avenues for creating novel compounds with potentially interesting biological or material properties.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea |
| 1-ethyl-3-(3-methoxyphenyl) thiourea |
| N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea |
| 1,1,1-Tris(4-hydroxyphenyl)ethane |
| 2,2-bis(4-hydroxyphenyl)propane |
| 4-hydroxyacetophenone |
| 3-mercaptopropanesulfonic acid |
| 1-isobutyl-3-cyclohexylthiourea |
| 1-tert-butyl-3-cyclohexylthiourea |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea |
| 1-(1,1-dibutyl)-3-phenylthiourea |
| 1-(2-chlorophenyl)-3-phenylthiourea |
| 1-(4-chlorophenyl)-3-phenylthiourea |
| 1,3-bis(1-(4-methylphenyl)ethyl)thiourea |
| 3-(2-aminothiazol-4-yl)-4-hydroxychromen-2-one |
| 3-Acetyl-4-hydroxychromen-2-one |
| 3-(-1-bromoacetyl)-4-hydroxyrchromen-2-one |
| 3,4-dihydroxyacetophenone |
| 1-(4-hydroxyphenol)-ethanol |
| N-(3-Hydroxyphenyl)thiourea |
Future Research Directions and Translational Perspectives for 1 Ethyl 3 4 Hydroxyphenyl Thiourea
Advanced Mechanistic Studies of Biological Interactions
To translate the potential of 1-Ethyl-3-(4-hydroxyphenyl)thiourea into practical applications, particularly in medicine, a deep and precise understanding of its molecular interactions with biological systems is paramount. Initial broad-spectrum screening is a critical first step, but future research must focus on detailed mechanistic studies to identify specific molecular targets and elucidate the pathways through which the compound exerts its effects.
Thiourea (B124793) derivatives are known to interact with a wide array of biological targets, primarily through the hydrogen-bonding capacity of the N-H protons and the sulfur atom, which can also act as a ligand for metalloenzymes. nih.govnih.gov Research on analogous compounds has demonstrated inhibitory activity against various enzymes, including urease, carbonic anhydrase, and cholinesterases. nih.govnih.govmdpi.com For instance, studies on other thiourea derivatives have identified them as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. nih.govmdpi.com A crucial future direction would be to systematically screen this compound against a panel of such enzymes.
Advanced research should employ techniques such as X-ray crystallography of the compound bound to its target protein, fluorescence binding assays, and isothermal titration calorimetry to quantify binding affinities and thermodynamic parameters. nih.gov These studies would reveal the specific amino acid residues involved in the interaction and clarify the role of the ethyl and hydroxyphenyl substituents in target recognition and binding affinity.
| Potential Target Class | Specific Examples | Rationale based on Thiourea Derivatives | Suggested Investigative Techniques |
|---|---|---|---|
| Metalloenzymes | Urease, Carbonic Anhydrase, Tyrosinase | Thiourea's sulfur atom can coordinate with metal ions (e.g., Ni²⁺ in urease, Zn²⁺ in carbonic anhydrase) in the enzyme's active site. nih.govnih.govnih.gov | Enzyme Inhibition Assays (IC₅₀/Kᵢ determination), Molecular Docking, X-ray Crystallography |
| Hydrolases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Numerous thiourea derivatives have shown potent anti-cholinesterase activity, relevant for neurodegenerative diseases. nih.govmdpi.comnih.gov | Ellman's Assay, In Silico Docking, Kinetic Studies (Lineweaver-Burk plots) |
| Kinases | Various protein kinases involved in cancer signaling | The thiourea scaffold is present in some kinase inhibitors; hydrogen bonding is key for binding to the hinge region. | Kinase Activity Assays, Cell-based Phosphorylation Assays, Fluorescence Binding Studies |
| Viral Proteins | HIV-1 Capsid Protein | Specific thiourea derivatives have been investigated as dual inhibitors of the HIV-1 capsid and human cyclophilin A. nih.gov | Antiviral Activity Assays, Protein-Ligand Binding Assays (SPR, NMR) |
Exploration of Novel Synthetic Methodologies
The advancement of this compound from a laboratory chemical to a widely used agent requires the development of efficient, scalable, and environmentally benign synthetic methods. Traditional synthesis often involves reacting an appropriate isothiocyanate with an amine. mdpi.com Future research should focus on modern synthetic strategies that offer higher yields, shorter reaction times, and adherence to the principles of green chemistry.
Promising methodologies for thiourea synthesis have been reported, which could be adapted for this compound. nih.gov These include:
Ultrasound-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields by using ultrasonic waves to promote the formation of the necessary isothiocyanate intermediate. nih.gov
"On-Water" Synthesis: Performing the reaction between the isothiocyanate and amine in water can offer a sustainable and chemoselective alternative to volatile organic solvents, often with simple product isolation via filtration. organic-chemistry.org
Flow Chemistry: Continuous flow reactors allow for rapid optimization, improved safety, and easier scalability. A multicomponent flow approach using isocyanides, amines, and a sulfur source has been successfully used for synthesizing diverse thioureas. nih.gov
Catalyst-Free Methods: Some syntheses of thiourea derivatives have been achieved using simple starting materials like carbon disulfide and amines in water, driven by sunlight, eliminating the need for any catalyst. nih.gov
| Methodology | Key Advantages | Potential Challenges for Specific Compound | Reference Finding |
|---|---|---|---|
| Conventional (Isothiocyanate + Amine in Organic Solvent) | Well-established, reliable for small scale. | Use of potentially toxic solvents, may require purification. | Standard method for synthesizing diverse substituted thioureas. mdpi.com |
| Ultrasound-Assisted Synthesis | Rapid reaction times, high yields, energy efficient. | Requires specialized equipment, scalability needs assessment. | Promotes formation of benzoyl isothiocyanate for subsequent thiourea generation in ~1 hour. nih.gov |
| "On-Water" Reaction | Green solvent, simple workup, avoids toxic VOCs. | Reagent solubility in water could affect reaction rates. | Facile and sustainable synthesis of unsymmetrical thioureas. organic-chemistry.org |
| Flow Chemistry | High throughput, precise control, enhanced safety, scalable. | Initial setup cost, potential for clogging. | Products isolated by simple filtration without further purification. nih.gov |
| Atom-Economic/Catalyst-Free | Maximizes incorporation of starting materials, environmentally friendly. | May have limitations on substrate scope. | Reaction of isocyanides with amines and elemental sulfur proceeds at ambient temperature. organic-chemistry.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.netnih.gov Applying these computational tools to this compound can accelerate the design and optimization of new analogues with enhanced properties. Future research should integrate in silico approaches to predict biological activity, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and synthetic feasibility.
A robust computational workflow could be established:
Dataset Curation: A large dataset of known thiourea derivatives with their experimentally determined biological activities (e.g., IC₅₀ values) would be compiled from the literature.
Model Development: Using this dataset, Quantitative Structure-Activity Relationship (QSAR) and ML models (e.g., random forest, neural networks) can be trained to predict the activity of new, unsynthesized compounds based on their molecular descriptors. researchgate.netnih.gov
Virtual Screening: Large virtual libraries of analogues of this compound can be generated and screened using the developed models to identify candidates with the highest predicted potency.
Molecular Docking and Dynamics: The most promising candidates can then be subjected to molecular docking and molecular dynamics (MD) simulations to predict their binding modes and assess the stability of the ligand-protein complex, providing mechanistic insights before synthesis is attempted. nih.govnih.govmdpi.com
This approach allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.
| Step | Description | Tools & Techniques | Expected Outcome |
|---|---|---|---|
| 1. Model Building | Develop predictive models based on existing thiourea data. | QSAR, Random Forest, XGBoost, Neural Networks. researchgate.net | A validated ML model that correlates chemical structure with biological activity. |
| 2. Virtual Library Generation | Create a large set of virtual analogues by modifying the parent structure. | Combinatorial library enumeration software. | A diverse library of thousands of potential new compounds. |
| 3. High-Throughput Virtual Screening | Use the ML model to rapidly predict the activity of the virtual library. | In-house or commercial screening platforms. | A ranked list of hit compounds with high predicted potency. |
| 4. Docking & MD Simulation | Analyze the binding interactions of top hits with the biological target. | AutoDock, Schrödinger Suite, GROMACS. nih.govmdpi.com | Prioritized list of candidates with strong, stable binding interactions for synthesis. |
| 5. ADMET Prediction | Predict drug-likeness and pharmacokinetic properties of the final candidates. | SwissADME, QikProp. nih.govmdpi.com | Candidates with favorable predicted bioavailability and low toxicity. |
Development of Selective and Potent Analogues
Building on mechanistic and computational insights, a key future direction is the rational design and synthesis of analogues of this compound to improve potency and selectivity for a specific biological target. Structure-activity relationship (SAR) studies are central to this effort, systematically exploring how modifications to different parts of the molecule affect its function. nih.govmdpi.combiointerfaceresearch.com
Key areas for modification include:
The Hydroxyphenyl Ring: The position and nature of substituents on this ring can drastically alter electronic properties, hydrophobicity, and hydrogen-bonding potential. Exploring substitutions with electron-withdrawing (e.g., nitro, halogen) or electron-donating (e.g., methoxy) groups could fine-tune target affinity. nih.govbiointerfaceresearch.com
The Ethyl Group: Replacing the ethyl group with other alkyl chains (linear or branched), cyclic moieties, or aromatic rings could probe the size and nature of the binding pocket it occupies.
The Thiourea Core: While generally conserved for its key interactions, bioisosteric replacement with urea (B33335), guanidine, or squaramide could be explored to modulate binding strength and physicochemical properties. nih.gov
A systematic synthetic campaign, guided by computational predictions, would generate a focused library of analogues. Subsequent biological evaluation of these compounds would feed back into the SAR models, creating an iterative cycle of design, synthesis, and testing to rapidly identify lead compounds with optimized properties. nih.gov
| Molecular Region | Proposed Modifications | Hypothesized Impact | Rationale from Literature |
|---|---|---|---|
| 4-Hydroxyphenyl Ring | - Add halogens (F, Cl, Br) at positions 2, 3, 5.
| Modulate electronics, lipophilicity, and H-bonding to enhance binding or cell permeability. | Electron-withdrawing groups can increase the acidity of N-H protons, enhancing H-bonds and biological activity. biointerfaceresearch.com |
| Ethyl Group (N-1) | - Vary alkyl chain length (methyl, propyl, butyl).
| Probe hydrophobic pockets in the target's binding site to improve van der Waals interactions and potency. | SAR studies on other thioureas show that the nature of this substituent significantly impacts inhibitory potency. mdpi.comresearchgate.net |
| Thiourea Moiety | - Bioisosteric replacement with Urea (-C=O).
| Alter H-bond donor/acceptor properties and geometry. | Urea and thiourea derivatives often serve as bioisosteres, though thioureas can have distinct activities and potencies. nih.gov |
Potential in Emerging Fields of Chemical Biology and Materials Science
Beyond traditional medicinal chemistry, the unique structural features of this compound make it an attractive candidate for exploration in emerging interdisciplinary fields.
Chemical Biology and Sensing: The thiourea moiety is an excellent chelator for various metal ions, particularly heavy and transition metals like mercury(II) and copper(II). nih.govtsijournals.comacs.org By coupling the compound to a fluorophore or chromophore, it could be developed into a selective chemosensor. The 4-hydroxyphenyl group could further modulate selectivity or provide an additional coordination site. Such sensors are valuable tools for environmental monitoring and detecting metal dysregulation in biological systems. acs.orgdigitellinc.com
Materials Science and Polymer Chemistry: Thiourea and its derivatives can act as monomers or catalysts in polymerization reactions. tandfonline.comresearchgate.net For example, thioureas can participate in redox-initiated polymerization to create novel polymers with specific properties. tandfonline.com Furthermore, thiourea is known to form inclusion compounds, creating crystalline channels that can encapsulate other molecules, a property useful for drug delivery or material separation. acs.org The specific substituents on this compound could be tuned to control the architecture of such materials.
| Field | Potential Application | Key Molecular Feature | Research Approach |
|---|---|---|---|
| Chemical Sensing | Fluorescent or colorimetric sensor for heavy metal ions (e.g., Hg²⁺, Cu²⁺). | Thiourea's sulfur atom acts as a strong binding site for soft metals. nih.govtsijournals.com | Couple the scaffold to a reporter molecule; test selectivity and sensitivity using spectroscopy. |
| Polymer Science | Monomer for redox polymerization or organocatalyst for ring-opening polymerization. | Thiourea moiety can act as a hydrogen-bond donor catalyst or participate in redox systems. tandfonline.comresearchgate.net | Investigate its ability to catalyze the polymerization of cyclic esters or act as a comonomer in radical polymerization. |
| Supramolecular Chemistry | Building block for self-assembled structures or host for inclusion compounds. | Directional hydrogen bonding capabilities of the thiourea and hydroxyl groups. acs.org | Crystallization attempts in the presence of various guest molecules to study the formation of inclusion complexes. |
| Agrochemicals | Development of novel herbicides or fungicides. | Thiourea derivatives have known herbicidal and fungicidal effects. nih.gov | Screening against common plant pathogens and weeds. |
Q & A
Q. 1.1. What are the optimal synthetic routes for 1-Ethyl-3-(4-hydroxyphenyl)thiourea, and how do reaction conditions influence yield?
Methodological Answer :
- Condensation reactions : React 4-hydroxyphenylamine with ethyl isothiocyanate in aqueous or alcoholic media under reflux (60–80°C). Adjust pH to 8–9 using NaOH to favor nucleophilic substitution .
- Alternative route : Use carbon disulfide (CS₂) and ethylamine in a two-step process: form a dithiocarbamate intermediate, followed by acid hydrolysis to yield the thiourea derivative .
- Critical factors :
Q. 1.2. How can spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer :
Q. 2.1. How can computational modeling resolve contradictions in experimental data (e.g., tautomerism vs. resonance stabilization)?
Methodological Answer :
- Density Functional Theory (DFT) :
- Contradiction resolution :
Q. 2.2. What experimental designs minimize thiourea decomposition during high-temperature applications?
Methodological Answer :
- Thermogravimetric Analysis (TGA) :
- Mitigation strategies :
Q. 2.3. How can biological activity studies (e.g., enzyme inhibition) be optimized for thiourea derivatives?
Methodological Answer :
- Assay design :
- Tyrosinase inhibition : Pre-incubate compound (0.1–1.0 mM) with mushroom tyrosinase and L-DOPA. Measure absorbance at 475 nm .
- Anticancer activity : Use MTT assay on HeLa cells (IC₅₀ determination). Include cisplatin as a positive control .
- Data validation :
- Compare IC₅₀ values with structurally similar thioureas (e.g., 1-butyl derivatives: IC₅₀ ~12–18 µM) .
Q. 3.1. How to address low reproducibility in thiourea-mediated metal complex synthesis?
Methodological Answer :
Q. 3.2. What strategies improve resolution in crystallographic studies of thiourea derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
